Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-
Overview
Description
Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 5-position, a hydroxy group at the 2-position, and a 4-(1,1-dimethylethyl)phenyl group attached to the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-(1,1-dimethylethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-methoxy-
- Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-ethoxy-
- Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-nitro-
Uniqueness
The uniqueness of Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-5-chloro-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2,3)11-4-7-13(8-5-11)19-16(21)14-10-12(18)6-9-15(14)20/h4-10,20H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGHGMWWTKJTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475443 | |
Record name | Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634186-02-0 | |
Record name | Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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